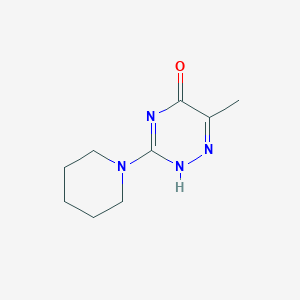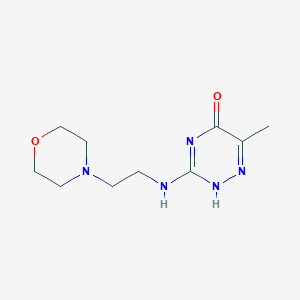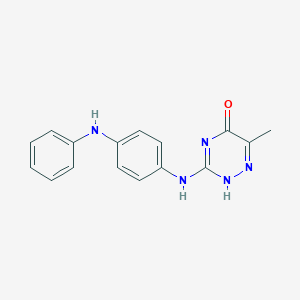![molecular formula C14H18N2O6S B254677 6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid](/img/structure/B254677.png)
6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a sulfonyl group, and a hexanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid typically involves multiple steps. One common approach is to start with 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride . This intermediate can be reacted with hexanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
科学研究应用
6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It might be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which 6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 7-Methyl-2H-1-benzopyran-2-one
Uniqueness
What sets 6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid apart from these similar compounds is its combination of a benzoxazole ring with a sulfonyl group and a hexanoic acid chain. This unique structure may confer specific properties and reactivity that are not present in the other compounds.
属性
分子式 |
C14H18N2O6S |
|---|---|
分子量 |
342.37 g/mol |
IUPAC 名称 |
6-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-16-11-7-6-10(9-12(11)22-14(16)19)23(20,21)15-8-4-2-3-5-13(17)18/h6-7,9,15H,2-5,8H2,1H3,(H,17,18) |
InChI 键 |
DSGMAPJMUOWHGT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCCCCC(=O)O)OC1=O |
规范 SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCCCCC(=O)O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![3-{[butyl(ethyl)amino]methyl}-6-ethoxy-2-methylquinolin-4-ol](/img/structure/B254597.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)






